molecular formula C6H10O4 B2376344 2-(3-Hydroxyoxolan-3-yl)acetic acid CAS No. 1342003-05-7

2-(3-Hydroxyoxolan-3-yl)acetic acid

Cat. No.: B2376344
CAS No.: 1342003-05-7
M. Wt: 146.142
InChI Key: LANGEBBOKGBYHS-UHFFFAOYSA-N
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Description

Structural Motif Analysis: The Oxolane Ring and Carboxylic Acid Moiety

The chemical behavior of 2-(3-Hydroxyoxolan-3-yl)acetic acid is primarily dictated by its two principal structural motifs: the oxolane ring and the carboxylic acid group.

The oxolane ring , also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. wikipedia.org This heterocyclic system is a common feature in a wide array of natural products, including sugars like D-ribose, certain lipids, and terpenes. nih.gov The oxygen atom within the ring imparts polarity, making oxolane and its derivatives versatile solvents capable of dissolving a range of polar and nonpolar compounds. wikipedia.orgchemicalbook.com In the context of medicinal chemistry, the THF ring is found in various pharmacologically active molecules, such as the anticancer drug Eribulin. wikipedia.org Its inclusion in a molecular structure can influence conformational rigidity and interactions with biological targets. acs.orgnih.gov

The carboxylic acid moiety (-COOH) is one of the most important functional groups in organic chemistry. ncert.nic.in It consists of a hydroxyl group attached to a carbonyl carbon, a structure that allows it to act as a Brønsted-Lowry acid by donating a proton. wikipedia.org The resulting carboxylate anion is stabilized by resonance, which delocalizes the negative charge over both oxygen atoms. wikipedia.org This acidity, along with the group's ability to participate in hydrogen bonding, is critical in many biochemical processes. In drug design, the incorporation of a carboxylic acid group can significantly enhance aqueous solubility and bioavailability and provides a key interaction point with the active sites of enzymes and receptors. numberanalytics.com

Academic Relevance and Research Trajectories

While specific published research on this compound is limited, its structural features suggest several potential avenues for academic investigation and application. uni.lu

Synthetic Chemistry: The molecule serves as a valuable bifunctional building block. The presence of three distinct functional groups—a tertiary alcohol, a carboxylic acid, and an ether—offers multiple sites for chemical modification. The carboxylic acid can be converted into esters, amides, or acid halides, while the hydroxyl group can undergo esterification or etherification. wikipedia.org These characteristics make the compound a potentially useful intermediate in the multi-step synthesis of more complex molecules. The synthesis of carboxylic acids can be achieved through various methods, including the oxidation of alcohols and aldehydes or the hydrolysis of esters and nitriles, which could be relevant for the preparation of this compound. libretexts.org

Medicinal Chemistry: The combination of the proven oxolane scaffold and the pharmacologically significant carboxylic acid group positions this compound as an interesting candidate for fragment-based drug discovery. The oxolane ring can provide a stable, polar core that can be elaborated to optimize binding to biological targets, while the carboxylic acid moiety can be used to fine-tune pharmacokinetic properties. nih.govnumberanalytics.com Research into derivatives of this compound could explore its potential utility in developing new therapeutic agents, following the path of other oxolane-containing drugs. nih.gov For instance, substituted tetrahydrofurans have been investigated as potent inhibitors for targets like HIV protease. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Eribulin

Properties

IUPAC Name

2-(3-hydroxyoxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-6(9)1-2-10-4-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGEBBOKGBYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342003-05-7
Record name 2-(3-hydroxyoxolan-3-yl)acetic acid
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Synthetic Methodologies for 2 3 Hydroxyoxolan 3 Yl Acetic Acid and Its Analogs

Classical Organic Synthesis Routes

Traditional methods for synthesizing 2-(3-hydroxyoxolan-3-yl)acetic acid and its analogs often rely on well-established organic reactions, providing robust and versatile pathways to these target molecules.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like γ-butyrolactone derivatives, which are structurally related to this compound. rsc.orgufms.br These reactions combine three or more starting materials in a single step, often leading to high yields and structural diversity. mdpi.com For instance, the reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides can produce trans-β,γ-disubstituted γ-butyrolactones. rsc.org Another example involves the three-component reaction of pyrazole (B372694) carbaldehyde or indole-3-carbaldehyde, ethyl pyruvate, and N-bromosuccinimide to form γ-butyrolactones through a sequence of bromination, condensation, and intramolecular cyclization. semnan.ac.ir The use of microwave radiation can significantly enhance the efficiency of these MCRs, reducing reaction times and improving yields. ufms.brresearchgate.net

A notable MCR for synthesizing γ-butyrolactone derivatives involves a cobalt-catalyzed process. ufms.br The yields of these reactions can be compared when conducted under conventional heating versus microwave irradiation, as detailed in the table below.

EntryAldehyde/KetoneAryl BromideYield (Oil Bath, %)Yield (Microwave, %)
4aBenzaldehydeBromobenzene7580
4b4-MethoxybenzaldehydeBromobenzene6572
4c4-ChlorobenzaldehydeBromobenzene8085
4d2-NaphthaldehydeBromobenzene7078
4eCyclohexanecarboxaldehydeBromobenzene5565
4fAcetoneBromobenzene4050
4gCyclohexanoneBromobenzene4555
4hBenzaldehyde4-Bromotoluene7278
4iBenzaldehyde4-Bromoanisole6875

Table 1: Comparison of yields for the synthesis of γ-butyrolactone derivatives via multicomponent reaction under different heating conditions. researchgate.net

Strategies Involving Oxolane Ring Formation

The construction of the oxolane (tetrahydrofuran) ring is a cornerstone of synthesizing this compound. Various cyclization strategies have been developed to achieve this.

Intramolecular SN2 reactions are a classical and widely used method for forming the tetrahydrofuran (B95107) ring. nih.gov This typically involves the cyclization of a hydroxyl group onto a carbon bearing a suitable leaving group, such as a halide or sulfonate. nih.gov Another powerful technique is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde or ketone, often catalyzed by a Brønsted or Lewis acid, to form a 3-acyl tetrahydrofuran derivative. nih.gov

Oxidative cyclization of 1,5-dienes using transition metal-oxo species like RuO₄ is another effective method for creating 2,5-dihydroxyalkyl-substituted tetrahydrofuran-diols. nih.gov This approach can stereoselectively form up to four new stereocenters in a single reaction. nih.gov The mechanism is believed to involve the formation of a Ru(VI) glycolate (B3277807) intermediate, followed by cyclization and hydrolysis. nih.gov

Furthermore, radical carbonylation/reductive cyclization of β-hydroxyalkyl aryl chalcogenides provides a route to 2,5-disubstituted tetrahydrofuran-3-ones. acs.org This method involves the hetero-Michael addition of benzeneselenolate or -tellurolate to an epoxide, followed by a radical cyclization in the presence of carbon monoxide. acs.org

An iodine-catalyzed C(sp³)–H oxidation offers a metal-free pathway for the intramolecular cyclization of alcohols to form tetrahydrofuran derivatives. chemistryviews.org This method is operationally simple and utilizes economically and ecologically favorable iodine reagents. chemistryviews.org

Carboxylic Acid Functionalization Approaches

Once the 3-hydroxyoxolane core is established, the introduction or modification of the acetic acid side chain is the final key step. This can be achieved through various carboxylic acid functionalization methods.

The direct use of aliphatic and (hetero)aromatic carboxylic acids as adaptive functional groups has been made possible through metallaphotoredox catalysis. princeton.edu This allows for transformations such as alkylation, arylation, and amination of the carboxylic acid moiety. princeton.edu

For instance, the transannular C–H functionalization of cycloalkane carboxylic acids using palladium catalysis enables the site-selective arylation of these molecules. researchgate.net While this specific example deals with cycloalkanes, the underlying principle of activating a C-H bond for functionalization can be conceptually applied to the oxolane ring system.

Another approach involves the reduction of a carboxylic acid to the corresponding alcohol. Borane-tetrahydrofuran (B86392) complex is a remarkably convenient reagent for the selective reduction of carboxylic acids in the presence of other functional groups. acs.org This alcohol can then be further elaborated to the desired acetic acid side chain through standard synthetic transformations. The synthesis of functionalized derivatives of spirocyclic carboxylic acids, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, demonstrates the conversion of the carboxylic acid to various other functional groups, including esters and amides, which can serve as precursors to the acetic acid side chain. univ.kiev.ua

Asymmetric and Stereoselective Synthesis

Given the importance of stereochemistry in biological activity, the development of asymmetric and stereoselective methods for the synthesis of this compound and its analogs is of paramount importance.

Chiral Auxiliaries and Catalytic Systems for Oxolane Derivatives

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries that can be used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also shown superior performance in many asymmetric transformations. scielo.org.mx

The general strategy involves attaching the chiral auxiliary to a precursor of the acetic acid side chain, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to reveal the desired enantiomerically enriched product. scielo.org.mx

Catalytic asymmetric synthesis offers an alternative and often more efficient approach. Chiral ligand/metal complexes are widely employed to catalyze reactions that create stereocenters with high enantioselectivity. beilstein-journals.org For example, the stereoselective synthesis of highly substituted tetrahydrofurans can be achieved through various catalytic methods, including those that generate stereocenters during the ring-forming step. nih.gov

Enantioselective Approaches for Hydroxylated Cyclic Acids

The enantioselective synthesis of hydroxylated cyclic acids, such as this compound, is a challenging but crucial endeavor. A variety of strategies have been developed to address this challenge.

Asymmetric α-hydroxylation of ketones using organocatalysis, such as phase-transfer catalysts, can introduce a hydroxyl group at a specific stereocenter. researchgate.net While this example focuses on ketones, the principle can be extended to the synthesis of α-hydroxy acids and their derivatives. tamu.edu

The synthesis of chiral α-amino δ-hydroxy acid derivatives has been achieved through a Cu/Ru relay catalytic system that combines a hydrogen-borrowing strategy with an asymmetric Michael addition. nih.gov This approach allows for the efficient synthesis of molecules with two adjacent stereocenters in high diastereoselectivity and enantioselectivity. nih.gov

Furthermore, the enantioselective total synthesis of natural amino acids like (2S,4R,5R)-4,5-dihydroxy-pipecolic acid showcases key strategies such as intramolecular nucleophilic displacement that can be adapted for the synthesis of other hydroxylated cyclic acids. nih.gov Asymmetric hydrogenation is another powerful tool for establishing stereocenters in acyclic precursors that can then be cyclized to form the desired hydroxylated cyclic acid. acs.org

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a key center of reactivity, primarily undergoing nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org In these reactions, the hydroxyl portion of the carboxyl group is replaced by an incoming nucleophile. The general mechanism is an addition-elimination pathway that proceeds through a tetrahedral intermediate. masterorganicchemistry.com

For a successful substitution, the hydroxyl group must be converted into a better leaving group, as hydroxide (B78521) (OH⁻) is a poor one. Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon toward nucleophilic attack and allows the hydroxyl group to leave as a neutral water molecule. libretexts.org This facilitates reactions with a variety of nucleophiles. For instance, reaction with an amine would be expected to form the corresponding amide, a fundamental transformation in many synthetic pathways.

Esterification Mechanisms Involving the Acetic Acid Component

A principal reaction of the carboxylic acid group is esterification. The most common method, the Fischer esterification, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org

The mechanism for the Fischer esterification is a reversible, multi-step process: masterorganicchemistry.comyoutube.com

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A molecule of alcohol acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, preparing it to be a good leaving group. libretexts.orgyoutube.com

Water Elimination: The protonated hydroxyl group is eliminated as a water molecule, and the carbonyl double bond is re-formed. youtube.com

Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

To favor the formation of the ester, the equilibrium can be manipulated by using the alcohol as a solvent (providing a large excess) or by removing water as it forms. libretexts.org

Oxidative Transformation Pathways of the Oxolane Ring and Hydroxyl Group

The structure of 2-(3-Hydroxyoxolan-3-yl)acetic acid presents two potential sites for oxidation: the tertiary hydroxyl group and the oxolane ring itself.

The tertiary alcohol is generally resistant to oxidation with common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid reagents. This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, and its oxidation to a ketone is therefore not possible without the cleavage of a carbon-carbon bond, a process that requires significantly harsher conditions.

The oxolane ring, being an ether, can undergo oxidation. Strong oxidizing agents can cleave the C-O bonds of the ether, leading to a ring-opening reaction. The products of such a reaction would be highly dependent on the specific oxidant and the reaction conditions employed. Studies on the atmospheric oxidation of related simple molecules, like acetic acid, show that degradation can proceed via complex radical pathways. nih.gov

Dehydration Processes of Hydroxyl-Containing Structures

The tertiary alcohol functional group can undergo an acid-catalyzed dehydration to yield an alkene. orgsyn.org This elimination reaction involves the removal of a water molecule from the substrate.

The established mechanism for this transformation proceeds through the following steps:

Protonation of the Hydroxyl Group: An acid catalyst protonates the oxygen of the hydroxyl group, converting it into an excellent leaving group (H₂O).

Loss of Leaving Group: The water molecule departs, generating a relatively stable tertiary carbocation at the C-3 position of the oxolane ring.

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from an adjacent carbon atom, resulting in the formation of a double bond within the ring.

This reaction would produce an unsaturated derivative, specifically 2-(dihydrofuran-3-yl)acetic acid.

Mechanistic Investigations of Complex Synthetic Transformations Incorporating this compound

A search of the available literature yielded no specific mechanistic studies on the use of this compound in complex syntheses. However, the closely related compound, 3-hydroxytetrahydrofuran , is a known building block in medicinal chemistry, notably in the synthesis of antiviral agents. wikipedia.orgchemicalbook.com By analogy, this compound is likely valued as a synthetic intermediate where the carboxylic acid provides a reactive handle for building larger molecular architectures, while the chiral center at the tertiary alcohol offers stereochemical control. Any further discussion on its specific applications remains speculative without direct research evidence.

Data Tables

Due to the lack of specific experimental data for this compound in the scientific literature, no data tables containing detailed research findings can be presented.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of 2-(3-Hydroxyoxolan-3-yl)acetic acid can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of different proton environments, their multiplicity (splitting patterns), and their relative proximity. The molecule contains several distinct proton signals. The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid would likely appear as a singlet. The protons on the tetrahydrofuran (B95107) ring are expected to show more complex splitting patterns due to their diastereotopic nature and coupling with each other. Specifically, the two protons at the C2 position and the two protons at the C4 position would each be chemically non-equivalent, leading to distinct multiplets. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH ₂-COOH~2.7s2H
-O-CH ₂- (C5)~3.8 - 4.0m2H
-CH ₂- (C4)~1.9 - 2.1m2H
-CH ₂- (C2)~2.0 - 2.2m2H
-OH Variablebr s1H
-COOH Variablebr s1H

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield-shifted signal. The quaternary carbon atom (C3) bonded to the hydroxyl group and the acetic acid moiety would also have a characteristic chemical shift. The remaining three methylene carbons of the tetrahydrofuran ring would appear at distinct positions in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C OOH~175-180
C 3-OH~75-80
-O-C H₂- (C5)~65-70
-C H₂-COOH~40-45
C 4H₂~35-40
C 2H₂~30-35

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Two-Dimensional (2D) NMR Correlation Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity within the tetrahydrofuran ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum. Further confirmation of the quaternary carbons and long-range proton-carbon couplings could be obtained through an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the hydroxyl, carboxylic acid, and ether functionalities. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this, a broad band for the tertiary alcohol O-H stretch would also be expected around 3200-3600 cm⁻¹. A sharp and strong absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1730 cm⁻¹. The C-O stretching vibrations of the carboxylic acid, alcohol, and the ether in the tetrahydrofuran ring would likely appear in the fingerprint region between 1000 and 1300 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
AlcoholO-H stretch3200-3600Broad, Medium
Carboxylic AcidC=O stretch1700-1730Sharp, Strong
AlkaneC-H stretch2850-3000Medium
Ether/Alcohol/Carboxylic AcidC-O stretch1000-1300Medium-Strong

Mass Spectrometry-Based Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. With a molecular formula of C₆H₁₀O₄, the expected monoisotopic mass is 146.0579 g/mol . HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula. Predicted data from PubChem suggests the [M+H]⁺ adduct would have an m/z of 147.06518. uni.lu

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺147.06518
[M+Na]⁺169.04712
[M-H]⁻145.05062
[M+NH₄]⁺164.09172
[M+K]⁺185.02106

Source: PubChem. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of polar, non-volatile compounds like this compound. scispace.com The method couples the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

For organic acids, reverse-phase or mixed-mode chromatography is often employed. lcms.cz Mixed-mode columns, which may contain both C18 and anion-exchange functionalities, can provide excellent retention and separation of polar analytes. lcms.cz The mobile phase typically consists of an aqueous solution with a small amount of organic solvent and a pH modifier, like formic acid, to ensure proper ionization. chromatographyonline.com

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. researchgate.net This approach offers high sensitivity and specificity. Quantification is achieved by monitoring specific mass-to-charge ratios (m/z) in Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) modes, which enhances selectivity by reducing background noise. lcms.cz

While direct analysis is feasible, derivatization strategies can be employed to improve chromatographic behavior and ionization efficiency, especially when analyzing complex biological matrices. researchgate.netmdpi.com For instance, derivatizing the carboxylic acid group can enhance sensitivity in positive ion mode. mdpi.com However, for a compound like this compound, direct analysis in negative ESI mode is generally effective.

The identification of the compound is confirmed by its retention time and the accurate mass of its molecular ion. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), allowing for the confident determination of the elemental formula. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, offer an additional dimension of identification. uni.lunih.gov

Table 1: Predicted LC-MS Data for this compound Adducts. uni.lu
Adduct TypeAdduct FormulaCalculated m/zPredicted CCS (Ų)
[M-H]⁻C₆H₉O₄⁻145.05062129.5
[M+H]⁺C₆H₁₁O₄⁺147.06518128.2
[M+Na]⁺C₆H₁₀O₄Na⁺169.04712134.6
[M+K]⁺C₆H₁₀O₄K⁺185.02106135.1
[M+H-H₂O]⁺C₆H₉O₃⁺129.05516124.6

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Organic Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive profiling of organic acids in various samples. jasem.com.tr However, due to the low volatility and high polarity of hydroxycarboxylic acids like this compound, direct analysis by GC-MS is not feasible. These compounds must first undergo a chemical derivatization step to increase their volatility and thermal stability. nih.govchromforum.org

The most common derivatization method is silylation, which involves replacing the active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group. jasem.com.tr Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govchromforum.org The reaction converts the non-volatile acid into a volatile silyl (B83357) ester, which can then be analyzed by GC-MS.

The derivatized sample is injected into the GC, where it is separated from other components on a capillary column, typically a non-polar column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). chromforum.org The separated components then enter the mass spectrometer, where they are ionized, usually by electron ionization (EI). The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for identification. nih.gov This spectrum can be compared against spectral libraries for confirmation.

Challenges in GC-MS analysis of organic acids can include co-elution of isomers and the presence of interfering peaks from the derivatization reagent itself. chromforum.orgnih.gov Method optimization, such as adjusting the GC oven temperature gradient, can improve the separation of isomeric compounds. nih.gov

Table 2: Hypothetical TMS Derivatization of this compound for GC-MS Analysis.
Functional GroupReactionChange in Molecular Weight
Carboxyl (-COOH)R-COOH + TMS-reagent → R-COOTMS+72 Da per group
Hydroxyl (-OH)R-OH + TMS-reagent → R-OTMS+72 Da per group
Total Change for this compound (2 reactive sites)+144 Da

Studies of Ion Chemistry and Tautomerism using Mass Spectrometry

Mass spectrometry is an invaluable tool for investigating the intrinsic properties of ions in the gas phase, including their fragmentation pathways and potential isomeric forms like tautomers. conicet.gov.ar While specific studies on the ion chemistry of this compound are not extensively documented, its behavior can be inferred from studies on related α- and γ-hydroxycarboxylic acids. nih.gov

In electrospray ionization, the compound readily forms ions such as the deprotonated molecule [M-H]⁻, the protonated molecule [M+H]⁺, and various adducts (e.g., with sodium, [M+Na]⁺). uni.lu The stability and fragmentation of these ions can be studied using tandem mass spectrometry (MS/MS). In MS/MS experiments, a specific precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The resulting fragmentation pattern provides structural information. nih.gov

For hydroxy acids, common fragmentation pathways include neutral losses of small molecules like water (H₂O) and carbon dioxide (CO₂). nih.gov The predicted data for this compound shows an ion corresponding to the loss of water from the protonated molecule, [M+H-H₂O]⁺. uni.lu This is a characteristic fragmentation for compounds containing a hydroxyl group. Further fragmentation could involve the cleavage of the acetic acid side chain or ring-opening reactions.

Mass spectrometry can also be used to study tautomerism, which is the equilibrium between two or more interconverting structural isomers. conicet.gov.ar Although tautomerism is more commonly associated with structures like keto-enols, the principles can be applied to other systems. If different tautomers of a compound co-exist, they may exhibit distinct fragmentation patterns in MS/MS. By analyzing these patterns, it is sometimes possible to identify and characterize the individual tautomers in the gas phase. conicet.gov.ar Such studies often require a combination of experimental data and theoretical calculations to propose fragmentation mechanisms for each tautomeric form. conicet.gov.ar

Table 3: Primary Ions of this compound Predicted for Mass Spectrometry. uni.lu
Ion TypeIonization ModeFormulaMonoisotopic Mass (Da)
Deprotonated MoleculeNegative ESI[C₆H₁₀O₄ - H]⁻145.05062
Protonated MoleculePositive ESI[C₆H₁₀O₄ + H]⁺147.06518
Sodium AdductPositive ESI[C₆H₁₀O₄ + Na]⁺169.04712
Fragment Ion (Loss of Water)Positive ESI (MS/MS)[C₆H₁₁O₄ - H₂O]⁺129.05516

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 2-(3-Hydroxyoxolan-3-yl)acetic acid. researchgate.nettudelft.nl These methods can determine molecular geometries, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's stability and reactivity.

For substituted oxolanes, DFT calculations are used to predict the most stable conformations. The oxolane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of substituents, like the hydroxyl and acetic acid groups in this compound, significantly influences the preferred conformation and the rotational barriers of the substituent groups.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can be used to calculate key energetic properties. researchgate.net These calculations can provide data on the molecule's heat of formation, bond dissociation energies, and the energy of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Energetic Properties from DFT Calculations on a Model Oxolane System

PropertyPredicted Value (Illustrative)Significance
Heat of Formation (ΔHf)-X kcal/molIndicates the thermodynamic stability of the molecule.
HOMO Energy-Y eVRelates to the molecule's ability to donate electrons.
LUMO Energy+Z eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap(Y+Z) eVCorrelates with chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Studies on Reactive Intermediates and Radical Species Related to the Oxolane System

Computational chemistry is crucial for studying the transient and highly reactive species that can be formed from molecules like this compound, such as radical species. osu.edunih.govrsc.org The oxolane ring is susceptible to radical formation, particularly through hydrogen abstraction from one of its carbon atoms.

High-level computational techniques, including DFT and more advanced methods like CASSCF and coupled-cluster theory, can be employed to model the geometries and energies of these radical intermediates and the transition states involved in their formation and subsequent reactions. osu.edu For instance, computational studies on simple epoxides, which share the cyclic ether motif with oxolanes, have shown that radicals on the ring are nonplanar and that substituents heavily influence the barriers to radical inversion and ring-opening reactions. nih.gov

In the context of this compound, a radical could be generated at various positions on the oxolane ring. Computational analysis can predict the relative stability of these different radicals and the bond dissociation energies (BDEs) for the corresponding C-H bonds. This information is vital for understanding the molecule's behavior in environments where radical reactions are prevalent, such as in atmospheric chemistry or certain biological processes.

Table 2: Illustrative Calculated Properties of Oxolane-Derived Radicals

Radical PositionRelative Stability (kcal/mol)C-H Bond Dissociation Energy (kcal/mol)Key Geometric Parameters
C2-radical0 (Reference)~95C-C bond lengths, radical center planarity
C3-radical+A~98C-C bond lengths, radical center planarity
C4-radical+B~95C-C bond lengths, radical center planarity
C5-radical+C~92C-C bond lengths, radical center planarity

Note: This table presents hypothetical, illustrative data for a generic substituted oxolane system to demonstrate the type of information obtainable from computational studies. Specific values for this compound would require dedicated calculations.

Computational Approaches in Analytical Characterization and Isomer Prediction

Computational methods are increasingly used to aid in the analytical characterization of molecules and to predict the properties of different isomers. For a molecule with multiple stereocenters like this compound, which has chiral centers, computational chemistry can be invaluable for distinguishing between different stereoisomers.

By calculating the theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants for each possible isomer, these computational predictions can be compared with experimental spectra to help determine the correct structure. DFT methods are commonly used for this purpose. Similarly, calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra.

Furthermore, computational models can predict the relative energies of different isomers, providing insight into their thermodynamic stability. This is particularly useful for complex molecules where the synthesis may yield a mixture of isomers. Knowing the relative stabilities can help in understanding the product distribution and in designing purification strategies.

Table 3: Example of Computationally Predicted Data for Isomer Differentiation

Isomer of this compoundCalculated Relative Energy (kcal/mol)Predicted Key ¹³C NMR Shift (ppm)Predicted Key ¹H-¹H Coupling Constant (Hz)
(2R, 3R)0.00C3: 75.2H2-Hax: 8.5
(2R, 3S)+1.2C3: 74.8H2-Hax: 3.1
(2S, 3R)+1.2C3: 74.8H2-Hax: 3.1
(2S, 3S)0.00C3: 75.2H2-Hax: 8.5

Note: The data in this table are hypothetical and for illustrative purposes. Actual computational results would be required for a definitive analysis of the isomers of this compound.

Derivatization Strategies for Analytical and Synthetic Applications

Analytical Derivatization for Isomer Differentiation and Enhanced Detection (e.g., LC-MS)

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization aims to improve ionization efficiency, chromatographic retention, and the ability to differentiate between stereoisomers. Given that 2-(3-hydroxyoxolan-3-yl)acetic acid is a small, polar molecule, these modifications are often essential for sensitive and accurate quantification in complex biological matrices.

Common strategies involve targeting the hydroxyl and carboxyl functional groups. For instance, acylation of the hydroxyl group and esterification of the carboxylic acid can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase LC columns. The introduction of a tag with a permanent positive charge or high proton affinity can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS).

A significant challenge in the analysis of this compound is the differentiation of its enantiomers, which may exhibit different biological activities. Chiral derivatization is a powerful technique to address this. By reacting the racemic mixture with an enantiomerically pure derivatizing agent, diastereomers are formed. These diastereomers possess distinct physicochemical properties and can be separated using standard, non-chiral chromatography. For example, chiral reagents like l-menthol (B7771125) can be used to form diastereomeric esters, which can then be resolved by GC-MS or LC-MS. sigmaaldrich.com Similarly, the use of chiral columns, such as those based on ristocetin, can enable the separation of enantiomers without prior derivatization, offering a direct method for chiral analysis by LC-MS.

Another approach for enhanced detection involves the introduction of a fluorophore. Reagents such as dansyl chloride or fluorescently tagged hydrazines can react with the carboxylic acid or hydroxyl group, allowing for highly sensitive fluorescence detection in HPLC. researchgate.net For mass spectrometry, derivatization can be designed to produce specific and predictable fragmentation patterns, aiding in structural confirmation and isomer distinction. For example, derivatizing the hydroxyl group can lead to characteristic neutral losses or fragment ions in MS/MS analysis that help to pinpoint the position of the functional group. biosynth.com

Table 1: Analytical Derivatization Reagents for this compound

Functional Group Targeted Reagent Class Specific Reagent Example Purpose of Derivatization Analytical Technique
Carboxylic Acid Esterification Agents Diazomethane, Alkyl Halides (e.g., Pentafluorobenzyl Bromide) Increased volatility for GC, improved chromatographic retention, enhanced ECD or MS detection. GC-MS, LC-MS
Hydroxyl Group Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Increased volatility and thermal stability for GC analysis. GC-MS
Hydroxyl Group Acylating Agents Acetic Anhydride (B1165640), Trifluoroacetic Anhydride (TFAA) Improved chromatographic properties and introduction of fluorinated tags for enhanced detection. GC-MS, LC-MS
Carboxylic Acid Amidation Reagents Fluorescent Hydrazines (e.g., Dansyl Hydrazine) Introduction of a fluorescent tag for sensitive detection. HPLC with Fluorescence Detection
Both (Chiral Derivatization) Chiral Alcohols/Amines l-Menthol, (R)-1-Phenylethylamine Formation of diastereomers for enantiomeric separation. GC-MS, LC-MS

Synthetic Derivatization for Functional Group Manipulation and Introduction of Probes

In synthetic chemistry, derivatization of this compound is employed to manipulate its functional groups for further reactions or to introduce probes for biological studies. The selective modification of the tertiary alcohol or the carboxylic acid is key to these strategies.

Protecting groups are fundamental in the synthetic derivatization of this molecule, allowing for reactions to be carried out at one functional group while the other is masked. For the carboxylic acid, it can be converted into an ester (e.g., a methyl or benzyl (B1604629) ester) to prevent its acidic proton from interfering with base-sensitive reactions. These esters can be later hydrolyzed back to the carboxylic acid. The tertiary hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of conditions but can be selectively removed using fluoride (B91410) reagents. science.gov

Once the functional groups are appropriately protected, further modifications can be made. For instance, with the hydroxyl group protected, the carboxylic acid can be reduced to a primary alcohol using reagents like borane-tetrahydrofuran (B86392) complex (BH3·THF). uni.lu This creates a diol derivative that can serve as a precursor for other compounds.

The introduction of probes, such as fluorescent tags or biotin, is another important application of synthetic derivatization. These probes allow the molecule to be used in biological assays to study its interactions and localization within cells. For example, the carboxylic acid can be coupled to an amine-containing fluorescent dye using carbodiimide (B86325) chemistry (e.g., with EDC/NHS). researchgate.net Alternatively, a linker molecule with a terminal azide (B81097) or alkyne group could be attached, enabling "click chemistry" for the subsequent attachment of a wide variety of probes.

Strategies for Modifying Carboxylic Acid and Hydroxyl Functionalities

The modification of the carboxylic acid and hydroxyl groups can be achieved through a variety of well-established chemical reactions. The choice of reaction depends on the desired outcome, whether it be for analytical or synthetic purposes.

Modification of the Carboxylic Acid:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst or by using an alkylating agent like an alkyl halide under basic conditions. For analytical purposes, esterification with a fluorinated alcohol can enhance detection by electron capture detection (ECD) in GC.

Amide Formation: Reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC) yields an amide. This is a common strategy for attaching probes or modifying the molecule's biological properties. researchgate.net

Reduction: As mentioned, strong reducing agents like LiAlH4 or BH3 can reduce the carboxylic acid to a primary alcohol. uni.lu

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is a versatile intermediate for forming esters, amides, and other derivatives.

Modification of the Tertiary Hydroxyl Group:

Etherification: The hydroxyl group can be converted to an ether. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (like sodium hydride) followed by reaction with an alkyl halide, is a common method. This can be used to introduce a variety of alkyl groups or probes.

Acylation: Reaction with an acyl chloride or anhydride in the presence of a base (like pyridine) will form an ester. This is a common derivatization for both analytical and synthetic purposes.

Silylation: As a protection strategy, the hydroxyl group can be converted to a silyl ether using a silyl chloride (e.g., TBDMS-Cl, TMS-Cl) and a base. science.gov

Oxidation: The tertiary alcohol is generally resistant to oxidation under standard conditions. However, under forcing conditions or with specific reagents, cleavage of the C-C bond adjacent to the alcohol may occur.

The tetrahydrofuran (B95107) ether linkage is generally stable under many reaction conditions but can be cleaved under strong acidic conditions, potentially leading to a ring-opened diol derivative. This reactivity could also be exploited for specific derivatization strategies.

Table 2: Summary of Synthetic Modifications

Functional Group Reaction Reagents Product Purpose
Carboxylic Acid Esterification Alcohol, Acid Catalyst (e.g., H2SO4) Ester Protection, Probe Attachment
Carboxylic Acid Amide Formation Amine, Coupling Agent (e.g., EDC) Amide Probe Attachment, Bio-conjugation
Carboxylic Acid Reduction Borane (BH3·THF) Primary Alcohol Functional Group Interconversion
Carboxylic Acid Acyl Halide Formation Thionyl Chloride (SOCl2) Acyl Chloride Synthesis of Esters and Amides
Hydroxyl Group Williamson Ether Synthesis NaH, Alkyl Halide Ether Probe Attachment, Modification of Properties
Hydroxyl Group Silyl Ether Formation TBDMS-Cl, Imidazole Silyl Ether Protection of Hydroxyl Group
Hydroxyl Group Esterification Acyl Chloride, Pyridine Ester Protection, Analytical Derivatization

2 3 Hydroxyoxolan 3 Yl Acetic Acid As a Versatile Synthetic Intermediate

Utility in Complex Molecule Synthesis and Diversification

The structural features of 2-(3-Hydroxyoxolan-3-yl)acetic acid make it an attractive starting point for the synthesis of a variety of complex molecular scaffolds. The presence of a tertiary alcohol, a carboxylic acid, and a tetrahydrofuran (B95107) ring system within a single, relatively simple molecule provides multiple handles for chemical modification and diversification.

The inherent chirality at the C3 position of the oxolane ring is a key feature that can be exploited in stereoselective synthesis. The intramolecular cyclization of related 3-hydroxy acids has been shown to be a viable strategy for the formation of lactones. This reactivity can be harnessed to construct spiro-γ-lactones, which are prevalent motifs in many biologically active natural products. The synthesis of such spirocyclic systems often relies on the controlled formation of the spirocenter, a challenge that can be addressed by starting with a pre-functionalized chiral building block like This compound .

Furthermore, the carboxylic acid group can be readily converted into a wide range of functional groups, including esters, amides, and alcohols, allowing for the attachment of various side chains and the construction of larger, more complex molecules. For instance, the acid can be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. The hydroxyl group can also be functionalized, for example, through etherification or esterification, to introduce additional diversity. The combination of these reactive sites allows for a modular approach to synthesis, where different fragments can be systematically introduced to build up a library of diverse compounds for screening and optimization in drug discovery and materials science.

Chiral Building Block Applications for Pharmaceutical and Material Sciences

The demand for enantiomerically pure compounds is ever-increasing in the pharmaceutical and material sciences, as the biological activity and material properties are often dependent on the specific stereochemistry of the molecule. Chiral building blocks are essential tools in asymmetric synthesis, providing a reliable source of chirality that can be incorporated into the final target molecule. nih.govThis compound , with its defined stereocenter, serves as a valuable chiral synthon.

In the pharmaceutical industry , the tetrahydrofuran moiety is a common structural motif found in a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. researchgate.net The ability to introduce this ring system in a stereocontrolled manner is therefore of significant interest. The use of This compound as a starting material allows for the direct incorporation of a chiral 3-hydroxyoxolane unit into a potential drug candidate. This can lead to more efficient and cost-effective synthetic routes compared to methods that rely on late-stage chiral resolutions or asymmetric syntheses.

In material sciences , the development of new polymers and functional materials with specific properties often relies on the precise control of the monomer structure. Chiral monomers can be used to synthesize polymers with unique helical structures and chiroptical properties, which are of interest for applications in areas such as chiral separations, asymmetric catalysis, and nonlinear optics. The difunctional nature of This compound makes it a potential candidate for the synthesis of chiral polyesters and polyamides. The rigid tetrahydrofuran ring can impart desirable thermal and mechanical properties to the resulting polymers, while the chiral center can induce a specific macroscopic chirality.

Development of Chiral Catalysts and Bioactive Analogs

The development of new chiral catalysts is a cornerstone of modern organic synthesis, enabling the efficient and selective production of enantiomerically pure compounds. The design of these catalysts often involves the use of a chiral scaffold that can create a well-defined chiral environment around the active site. The rigid and stereochemically defined structure of This compound makes it an interesting candidate for the development of novel chiral ligands and organocatalysts.

The carboxylic acid and hydroxyl groups can be used to anchor the molecule to a metal center or to act as hydrogen bond donors in organocatalysis. By modifying the substituents on the tetrahydrofuran ring or by attaching different catalytic moieties to the functional groups, a library of chiral ligands and catalysts can be synthesized and screened for their effectiveness in various asymmetric transformations. For example, the derivatization of the hydroxyl group to a phosphine (B1218219) could lead to new chiral phosphine ligands for transition-metal-catalyzed reactions.

The synthesis of bioactive analogs is another area where This compound can be a valuable tool. Many natural products with interesting biological activities contain spirocyclic lactone or other complex heterocyclic systems. By using this building block, chemists can design and synthesize simplified or modified analogs of these natural products. This approach can lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties. The ability to systematically modify the structure of the building block allows for a detailed investigation of the structure-activity relationships, providing valuable insights for the design of new therapeutic agents.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Elucidation of Structure-Function Relationships within the Oxolane-Acetic Acid Framework

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in medicinal chemistry, and its substitution patterns significantly dictate its biological activity. The hydroxyl group at the C3 position is a key feature, capable of forming hydrogen bonds which can be crucial for binding to biological targets. The stereochemistry of this hydroxyl group, whether it is in the (R) or (S) configuration, can profoundly impact the molecule's three-dimensional shape and, consequently, its biological efficacy.

The acetic acid side chain provides a carboxylic acid functional group, which is often ionizable at physiological pH. This negative charge can engage in ionic interactions or hydrogen bonding with receptor sites. The length and flexibility of this side chain are also important determinants of activity.

While direct and extensive SAR studies on 2-(3-hydroxyoxolan-3-yl)acetic acid are not widely published, research on related substituted oxolane derivatives provides valuable insights. For instance, in the context of HIV protease inhibitors, the tetrahydrofuran (B95107) ring serves as a crucial P2 ligand, with its oxygen atom playing a significant role in binding interactions. researchgate.net Modifications to this core, including the addition of further fused rings, have been shown to enhance binding affinity. researchgate.net

The importance of the hydroxyl group is highlighted in studies of various biologically active molecules where it can act as a hydrogen bond donor or acceptor, anchoring the molecule in a specific orientation within a binding pocket. nih.gov The replacement of a hydroxyl group can lead to a significant loss of activity, underscoring its importance.

The carboxylic acid moiety is a classic functional group in drug design, often involved in critical binding interactions. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as tetrazoles or sulfonamides, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The success of such replacements is highly dependent on the specific biological target and the surrounding molecular environment.

To systematically explore the SAR of the this compound framework, a library of analogs could be synthesized and evaluated. The following table outlines potential modifications for such a study:

Modification Site Proposed Analogs Rationale for Investigation
C3-Hydroxyl Group - (R)- and (S)-enantiomers- Methoxy or other ether derivatives- Ester derivatives- Elimination to form an alkeneTo probe the importance of stereochemistry and hydrogen bonding capacity.
Acetic Acid Side Chain - Chain extension (propionic, butyric acid)- Chain shortening (formic acid)- Amide, ester, or hydroxamic acid derivatives- Bioisosteric replacement (e.g., tetrazole)To evaluate the optimal length, flexibility, and nature of the acidic group for activity.
Oxolane Ring - Substitution at other positions (C2, C4, C5)- Ring-opened analogs- Replacement with other heterocyclic rings (e.g., pyrrolidine, thiolane)To assess the contribution of the oxolane scaffold itself to the overall activity.

Such a systematic study would provide a detailed map of the structure-function relationships within this chemical framework.

Mechanistic Basis of Molecular Interactions and Transformations

Understanding the mechanism by which this compound interacts with other molecules or undergoes chemical transformations is fundamental to predicting its behavior. At a molecular level, the interactions are governed by a combination of steric and electronic factors.

The hydroxyl and carboxylic acid groups are the primary sites for intermolecular interactions. The lone pairs on the oxygen atoms of the ether, hydroxyl, and carbonyl groups can act as hydrogen bond acceptors, while the hydroxyl proton and the carboxylic acid proton can act as hydrogen bond donors. These interactions are critical in the formation of complexes with biological macromolecules like enzymes and receptors.

Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic properties and reactivity of the molecule. nih.gov For instance, DFT calculations can help to understand the relative stability of different conformations and the transition states of potential reactions. Such studies have been used to elucidate the mechanisms of reactions involving substituted indoline (B122111) derivatives, which share some structural similarities with the oxolane framework. nih.gov

The reactivity of the oxolane ring itself is also a factor. While generally stable, the ether linkage can be cleaved under certain conditions. The presence of the hydroxyl and carboxylic acid groups at the C3 position can influence the ring's reactivity.

In the context of biological systems, if this compound were to act as an enzyme inhibitor, its mechanism could involve the formation of a stable complex within the enzyme's active site. The various functional groups would interact with specific amino acid residues, leading to the inhibition of the enzyme's catalytic activity. The precise nature of these interactions would define the inhibitory mechanism.

For example, studies on other heterocyclic compounds have shown that the introduction of specific substituents can lead to potent and selective inhibition of enzymes like IKKβ, with intramolecular interactions playing a key role in the observed activity. nih.gov While not directly on the target compound, these studies provide a framework for how the mechanistic basis of action for this compound could be investigated.

Further mechanistic studies could involve:

X-ray Crystallography: To determine the three-dimensional structure of the compound in complex with a biological target, providing a detailed picture of the binding interactions.

NMR Spectroscopy: To study the dynamics of the molecule in solution and its interactions with other molecules.

Kinetic Studies: To determine the rate and mechanism of any chemical or enzymatic reactions involving the compound.

Through a combination of synthetic chemistry, biological evaluation, and computational modeling, a comprehensive understanding of the mechanistic basis of the molecular interactions and transformations of this compound can be achieved.

Enzymatic Transformations and Bioconversion Pathways

Enzymatic Degradation and Biosynthetic Pathways of Related Oxolane/Indole (B1671886) Acetic Acid Derivatives

The enzymatic pathways for a molecule like 2-(3-Hydroxyoxolan-3-yl)acetic acid can be inferred by studying the known metabolic routes of compounds with similar structural features, namely the oxolane (tetrahydrofuran) ring and the acetic acid side chain, including its well-known indole analogue, indole-3-acetic acid (IAA).

The degradation of the oxolane ring, or tetrahydrofuran (B95107) (THF), has been observed in certain microorganisms. For instance, a multicomponent THF hydroxylase has been identified in the Gram-negative bacterium Cupriavidus metallidurans ZM02, which initiates the degradation of THF. nih.govnih.gov This enzyme catalyzes the initial hydroxylation of THF, a rate-limiting step in its metabolic pathway. nih.govnih.gov Such hydroxylase activity represents a plausible initial step in the breakdown of the oxolane ring of this compound. The gene cluster responsible for this THF hydroxylase was identified as dmpKLMNOP, and its expression was upregulated in the presence of THF. nih.govnih.gov

In the context of the acetic acid side chain, the metabolism of indole-3-acetic acid (IAA), a major plant auxin, provides a well-studied parallel. Plants and various microorganisms have developed several pathways for IAA biosynthesis, most of which start from tryptophan. wikipedia.orgnih.govyoutube.com One major pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) and then to indole-3-acetaldehyde (IAAld), which is finally oxidized to IAA. nih.gov Another pathway proceeds through tryptamine. nih.gov

The degradation of IAA is also enzymatically controlled. In plants like Zea mays (corn), IAA can be oxidized to oxindole-3-acetic acid by a soluble, oxygen-requiring enzyme. nih.gov Peroxidases, such as horseradish peroxidase, are also known to catalyze the oxidative decarboxylation of IAA, a key reaction in controlling its levels in plants. portlandpress.comcapes.gov.brresearchgate.net This process can lead to the formation of various oxidation products. Given these precedents, it is conceivable that the acetic acid moiety of this compound could be targeted by similar oxidative enzymes.

The table below summarizes key enzymes involved in the metabolism of related indole acetic acid derivatives, which could have analogous functions in the transformation of this compound.

Enzyme ClassSubstrate/ReactantProductOrganism/SourceReference
AminotransferaseTryptophanIndole-3-pyruvic acidPlants, Microorganisms nih.gov
Pyruvate DecarboxylaseIndole-3-pyruvic acidIndole-3-acetaldehydePlants, Microorganisms nih.gov
Aldehyde DehydrogenaseIndole-3-acetaldehydeIndole-3-acetic acidPlants, Microorganisms nih.gov
OxygenaseIndole-3-acetic acidOxindole-3-acetic acidZea mays nih.gov
PeroxidaseIndole-3-acetic acidOxidation productsHorseradish, Tobacco portlandpress.comcapes.gov.br
THF HydroxylaseTetrahydrofuran2-HydroxytetrahydrofuranCupriavidus metallidurans nih.govnih.gov

Biocatalytic Applications in Organic Synthesis Utilizing or Modifying the Compound

Biocatalysis offers powerful tools for organic synthesis, prized for high selectivity and mild, environmentally friendly reaction conditions. asm.orgnih.gov Enzymes could be employed to either synthesize this compound with high stereopurity or to modify its structure for various applications.

The synthesis of chiral building blocks containing hydroxyl groups is a key area of industrial biocatalysis. nih.govnih.gov For a molecule like this compound, which contains a tertiary alcohol and a chiral center, enzymes such as ketoreductases (KREDs) could be used in the asymmetric reduction of a corresponding keto-acid precursor to produce the desired enantiomerically pure hydroxy acid. mdpi.com For example, the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a building block for a rhinovirus protease inhibitor, was achieved via biocatalytic reduction of the corresponding keto acid. mdpi.com Similarly, cytochrome P450 monooxygenases are known for their ability to perform regio- and stereoselective hydroxylations, which could be relevant for introducing the hydroxyl group onto an oxolane precursor. nih.gov

Lipases are another versatile class of enzymes used in organic synthesis. researchgate.net They are often used for the kinetic resolution of racemic alcohols or acids through enantioselective esterification or hydrolysis. researchgate.net A lipase, such as one from Burkholderia cepacia, could potentially be used to resolve a racemic mixture of this compound or its ester derivative, yielding an enantiomerically enriched product. researchgate.net

Furthermore, enzymes are increasingly used to construct complex heterocyclic structures. nih.govmdpi.com While direct enzymatic synthesis of the substituted oxolane ring is not explicitly detailed in the provided results, the general ability of enzymes like lipases and non-ribosomal peptide synthetases (NRPSs) to catalyze cyclization and condensation reactions points to the potential for developing novel biocatalytic routes to this class of compounds. nih.govmdpi.comacs.org

The table below outlines potential biocatalytic reactions and the enzyme classes that could be applied to the synthesis or modification of this compound.

Reaction TypeEnzyme ClassPotential ApplicationReference
Asymmetric ReductionKetoreductase (KRED)Synthesis of enantiopure this compound from a keto-precursor. nih.govmdpi.com
Regio/Stereoselective HydroxylationCytochrome P450 MonooxygenaseIntroduction of the hydroxyl group onto the oxolane ring. nih.gov
Kinetic ResolutionLipaseSeparation of enantiomers of racemic this compound or its esters. researchgate.net
Cyclization/CondensationLipase, AldolaseSynthesis of the oxolane ring structure from acyclic precursors. nih.govmdpi.com

Microbial Metabolism and Biotransformations Involving Acetic Acid and Analogous Structures

The microbial metabolism of this compound would likely involve the degradation of its two main components: the oxolane ring and the acetic acid side chain. The metabolism of short-chain organic acids, particularly acetate (B1210297), is a fundamental process in many microorganisms. libretexts.org

In bacteria such as Escherichia coli, acetate can be assimilated into central metabolism as a carbon and energy source. asm.orgmdpi.comnih.gov The primary pathway for acetate utilization involves its conversion to acetyl-CoA. This can be achieved through two main routes:

A two-step process catalyzed by acetate kinase (AckA) and phosphate (B84403) acetyltransferase (Pta). mdpi.comnih.gov

A direct conversion catalyzed by acetyl-CoA synthetase (Acs), which is an irreversible, high-affinity pathway. mdpi.comacs.org

Once formed, acetyl-CoA enters central metabolic pathways like the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. mdpi.com Therefore, it is highly probable that if a microorganism were to metabolize this compound, it would first cleave the side chain and then channel the resulting acetate into these core metabolic pathways.

The production of organic acids via microbial fermentation is a cornerstone of industrial biotechnology. nih.govymerdigital.comgcwgandhinagar.com Microorganisms, including various bacteria and fungi, can convert renewable feedstocks into a wide array of organic acids. gcwgandhinagar.comresearchgate.net While the production of this compound itself is not a common fermentation product, the principles of microbial organic acid production are relevant. This often involves engineering metabolic pathways to channel carbon flux towards the desired acid and enhancing the organism's tolerance to the product, as high concentrations of organic acids and the associated low pH can be inhibitory to microbial growth. asm.orgnih.gov

The table below details the key enzymes and pathways central to microbial acetate metabolism, which would be pertinent to the biotransformation of the acetic acid moiety of the target compound.

Enzyme/PathwayFunctionOrganism ExampleReference
Acetate Kinase (AckA) / Phosphate Acetyltransferase (Pta)Reversible conversion of acetate to acetyl-CoA via acetyl phosphate.Escherichia coli mdpi.comnih.gov
Acetyl-CoA Synthetase (Acs)Irreversible, high-affinity conversion of acetate to acetyl-CoA.Escherichia coli mdpi.comacs.org
Tricarboxylic Acid (TCA) CycleCentral metabolic pathway for energy production from acetyl-CoA.Many microorganisms mdpi.com
Glyoxylate CycleAnabolic pathway for the synthesis of C4 compounds from acetyl-CoA.Many microorganisms mdpi.comacs.org

Future Research Perspectives and Translational Potential

Advanced Synthetic Strategies for Enhanced Enantiopurity and Scalability

The synthesis of 2-(3-Hydroxyoxolan-3-yl)acetic acid presents a significant challenge in achieving high enantiopurity and scalability, crucial for its potential applications in fields such as pharmaceuticals and materials science. Current synthetic routes may not be efficient for large-scale production, and the stereochemical control at the chiral center is often a hurdle. Future research will likely focus on the development of novel asymmetric synthetic strategies. This includes the exploration of chiral catalysts, such as enzymes or metal-ligand complexes, to drive the reaction towards a specific enantiomer. Furthermore, continuous flow chemistry presents a promising avenue for scaling up the production of this compound, offering better control over reaction parameters and potentially higher yields and purity.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond refining existing synthetic methods, the exploration of entirely new reaction pathways and catalytic systems is paramount. This could involve retrosynthetic analysis to identify alternative starting materials and reaction sequences. The use of biocatalysis, employing whole cells or isolated enzymes, could offer a green and highly selective alternative to traditional chemical synthesis. Additionally, the investigation of photoredox catalysis and other modern synthetic methodologies could unveil new routes to this compound with improved efficiency and sustainability.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. csu.edu.au In the context of this compound, AI algorithms could be employed to predict optimal reaction conditions, identify novel catalysts, and even design new synthetic pathways. csu.edu.au By analyzing vast datasets of chemical reactions, ML models can identify patterns and correlations that may not be apparent to human researchers, thereby accelerating the research and development process. This predictive power can significantly reduce the number of experiments required, saving time and resources.

Development of Advanced Analytical Platforms for In Situ Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is essential. The development of advanced analytical platforms capable of in situ monitoring will be a key research focus. Techniques such as process analytical technology (PAT), incorporating spectroscopic methods like Raman and infrared spectroscopy, can provide continuous data on reactant consumption and product formation. This allows for precise control over the reaction, leading to improved yields, purity, and safety.

Q & A

Q. What are the established synthetic routes for 2-(3-hydroxyoxolan-3-yl)acetic acid, and how can purity be optimized?

The synthesis typically involves cyclization or functional group transformations. For example, oxolane (tetrahydrofuran) derivatives can undergo hydroxy group introduction via epoxide ring-opening or selective oxidation. A key intermediate is 3-hydroxyoxolane, which is then functionalized with an acetic acid moiety through alkylation or coupling reactions. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization using polar aprotic solvents like ethyl acetate/hexane mixtures . Control reaction parameters (temperature, stoichiometry) to minimize by-products, as seen in analogous oxetane syntheses .

Q. What analytical methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the hydroxyoxolan ring and acetic acid substituent. Mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₆H₁₀O₄: 146.0579 g/mol). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) groups. Purity assessment via HPLC with UV detection (λ = 210–254 nm) is advised, referencing protocols for structurally similar compounds .

Q. How does the compound’s stability vary under different storage conditions?

The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades in the presence of moisture or strong oxidizing agents. Avoid prolonged exposure to light, as UV radiation may cleave the hydroxyoxolan ring. For long-term storage, lyophilization or desiccation (silica gel) is recommended. Stability studies should monitor decomposition via TLC or HPLC, as described for analogous hydroxy-substituted carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

Use Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., palladium for coupling reactions), solvent polarity (DMF vs. THF), and reaction time. For example, microwave-assisted synthesis may reduce reaction times by 30–50% compared to conventional heating. Monitor intermediates via in-situ FTIR or Raman spectroscopy. Recent work on oxetane derivatives highlights the importance of Lewis acid catalysts (e.g., BF₃·Et₂O) for regioselective hydroxy group functionalization .

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

The hydroxyoxolan ring’s strain and electron-rich oxygen atoms make it susceptible to nucleophilic attack. Density Functional Theory (DFT) calculations can map transition states for ring-opening reactions. Oxidation studies using KMnO₄ or RuO₄ may yield diketone or carboxylic acid derivatives, depending on pH. Compare kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms, as demonstrated in furan-based systems .

Q. How can researchers design assays to evaluate the compound’s biological activity?

Use in vitro enzymatic assays (e.g., esterase or oxidase inhibition) to probe interactions with biological targets. For cytotoxicity screening, employ MTT assays on human cell lines (HEK-293, HeLa). Molecular docking studies (AutoDock Vina) can predict binding affinities to proteins like cyclooxygenase-2 (COX-2), leveraging structural similarities to known bioactive oxolane derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Systematically modify substituents on the oxolan ring (e.g., fluorine, methyl groups) and the acetic acid chain (e.g., esterification, amidation). Evaluate changes in logP (via shake-flask method) and solubility (UV-Vis turbidimetry) to correlate physicochemical properties with bioactivity. A recent study on phenyloxetane analogs demonstrated that electron-withdrawing groups enhance metabolic stability by 40% .

Data Contradictions and Mitigation

  • Stability Data Gaps : While the compound is reported as stable under inert conditions , conflicting evidence from similar hydroxycarboxylic acids suggests pH-dependent degradation (e.g., lactonization at <pH 3). Conduct accelerated stability testing (40°C/75% RH) to resolve discrepancies .
  • Toxicity Profile : No acute toxicity data exists for this compound. Until studies are completed, follow ALARA (As Low As Reasonably Achievable) principles in handling, referencing safety protocols for structurally related acids .

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